molecular formula C14H15NO2 B1595840 1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione CAS No. 38167-72-5

1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione

Cat. No. B1595840
CAS RN: 38167-72-5
M. Wt: 229.27 g/mol
InChI Key: LNOKVKHZEYOLIQ-UHFFFAOYSA-N
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Description

The compound “1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione” is a complex organic molecule. Based on its name, it likely contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) and a 2,6-diethylphenyl group (a phenyl group with ethyl groups at the 2 and 6 positions) .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. Unfortunately, specific synthesis methods for “1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione” were not found in the search results .


Chemical Reactions Analysis

The chemical reactions involving “1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione” would depend on its specific molecular structure and the conditions under which it is reacted. Unfortunately, specific reaction data for this compound was not found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione” would be determined by its specific molecular structure. These might include properties such as melting point, boiling point, solubility, and stability .

Scientific Research Applications

Corrosion Inhibition

1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione derivatives have been investigated for their application as corrosion inhibitors. Research on 1H-pyrrole-2,5-dione derivatives, including similar compounds, has shown they are effective in protecting carbon steel from corrosion in hydrochloric acid media. These inhibitors work by chemisorption on the steel surface, offering a promising approach for corrosion protection in industrial applications (Zarrouk et al., 2015).

Organic Electronics and Solar Cells

1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione and its derivatives are utilized in the development of organic electronic materials, including the fabrication of high-performance polymer solar cells. These compounds, due to their electron-deficient nature, serve as excellent building blocks in the design of conjugated polymers and small molecules that exhibit high conductivity and electron mobility. This application is crucial for achieving efficient electron transport layers in solar cells, enhancing power conversion efficiencies and facilitating better energy alignment in devices (Hu et al., 2015).

Light-Emitting Diodes (LEDs)

The derivatives of 1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione are also significant in the development of red-emitting materials for polymer light-emitting diodes (LEDs). These materials showcase excellent thermal stability and strong red photoluminescence, making them promising candidates for red emissive materials in LED applications. The development of such polymers could lead to advancements in display technologies and lighting applications (Qiao et al., 2010).

Optoelectronic Materials

Furthermore, these derivatives are explored for their potential in creating novel optoelectronic materials. Symmetrically substituted diketopyrrolopyrrole derivatives, which share structural similarities with 1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione, have been synthesized and evaluated for their optical properties. These compounds exhibit significant potential in the synthesis of organic optoelectronic materials due to their adjustable electronic properties and solubility in organic solvents, expanding the possibilities for their application in optoelectronic devices (Zhang et al., 2014).

Safety And Hazards

The safety and hazards associated with “1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione” would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione” would likely depend on its properties and potential applications. This could involve further studies on its synthesis, properties, and possible uses .

properties

IUPAC Name

1-(2,6-diethylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-10-6-5-7-11(4-2)14(10)15-12(16)8-9-13(15)17/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOKVKHZEYOLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306436
Record name 1-(2,6-Diethylphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione

CAS RN

38167-72-5
Record name 38167-72-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,6-Diethylphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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